2-(6-Fluoropyridin-2-yl)propan-2-amine
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Overview
Description
2-(6-Fluoropyridin-2-yl)propan-2-amine is a chemical compound with the molecular formula C8H11FN2 and a molecular weight of 154.18 g/mol It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom
Preparation Methods
The synthesis of 2-(6-Fluoropyridin-2-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with a fluorinating agent such as hydrogen fluoride-pyridine complex . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
2-(6-Fluoropyridin-2-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyridine derivatives .
Scientific Research Applications
2-(6-Fluoropyridin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(6-Fluoropyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target but generally include modulation of enzyme activity or receptor signaling .
Comparison with Similar Compounds
2-(6-Fluoropyridin-2-yl)propan-2-amine can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: A closely related analog used as a high-affinity nicotinic ligand.
2-(6-Fluoropyridin-2-yl)propan-1-amine: Another similar compound with slight structural differences that can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(6-fluoropyridin-2-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXAZZBUPCSGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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